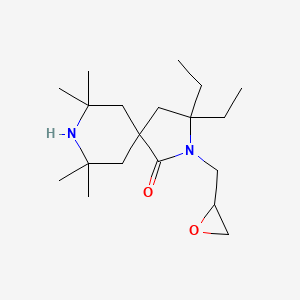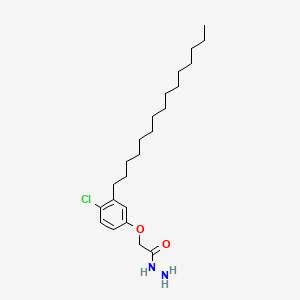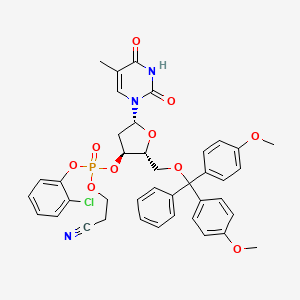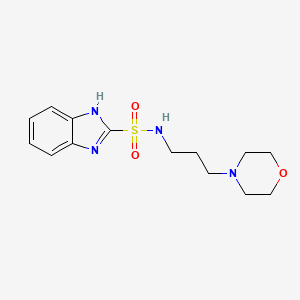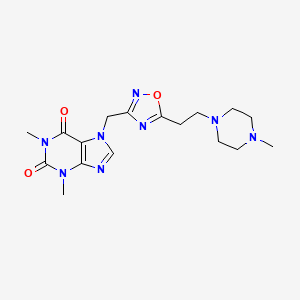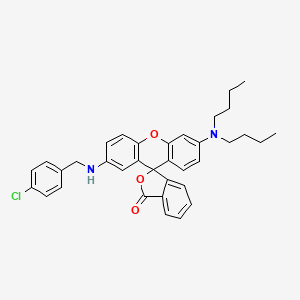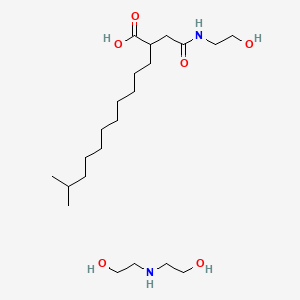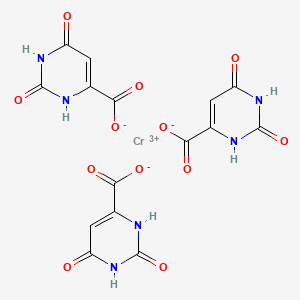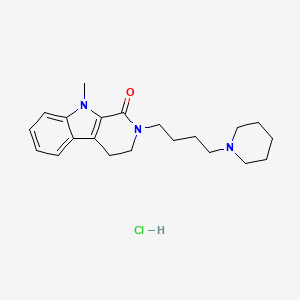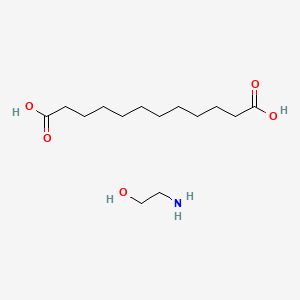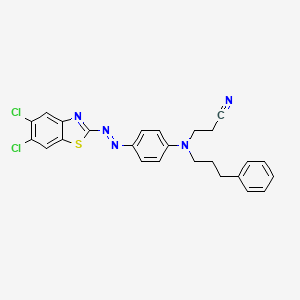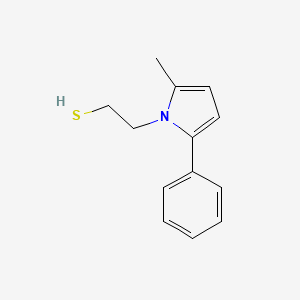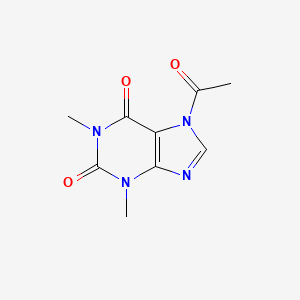
7-Acetyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyltheophylline is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound is synthesized by modifying theophylline at the 7-position, which can alter its pharmacokinetic properties and potentially enhance its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Acetyltheophylline is typically synthesized through the acylation of theophylline. The reaction involves the use of acid chlorides under mild conditions to introduce the acetyl group at the 7-position of theophylline . The reaction can be summarized as follows:
Reactants: Theophylline and acetyl chloride
Conditions: Mild conditions, often in the presence of a base such as triethylamine
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyltheophylline undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting to theophylline.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity at the acetyl group and the xanthine core.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions
Substitution: Acid chlorides or anhydrides in the presence of a base
Major Products:
Hydrolysis: Theophylline
Substitution: Various 7-acyl derivatives of theophylline
Scientific Research Applications
7-Acetyltheophylline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Acetyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of bronchial smooth muscle, making it effective in treating respiratory conditions . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects .
Comparison with Similar Compounds
Theophylline: The parent compound, used widely in respiratory therapy.
7,7’-Acylditheophylline Derivatives: These compounds are also synthesized by acylating theophylline and are studied for their controlled-release properties.
Other Methylxanthines: Compounds like caffeine and theobromine, which share a similar xanthine core and exhibit comparable pharmacological effects.
Uniqueness: 7-Acetyltheophylline is unique due to its specific modification at the 7-position, which can enhance its pharmacokinetic properties and potentially reduce the frequency of dosing required for therapeutic effects .
Properties
CAS No. |
3056-19-7 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
7-acetyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)13-4-10-7-6(13)8(15)12(3)9(16)11(7)2/h4H,1-3H3 |
InChI Key |
RCDRLZYAKDYXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)
